Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate
Description
Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate is a structurally complex molecule featuring three key components:
A benzoate ester backbone, contributing to lipophilicity and metabolic stability.
A 4-chlorobenzo[d]thiazole moiety, providing electronic modulation via the chloro substituent and aromatic heterocyclic properties.
Properties
IUPAC Name |
methyl 4-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S/c1-25-18(24)12-7-5-11(6-8-12)17(23)22-9-13(10-22)26-19-21-16-14(20)3-2-4-15(16)27-19/h2-8,13H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSSUTJKCAESOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate typically involves multiple steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions to form 4-chlorobenzo[d]thiazole.
Synthesis of the azetidine ring: The azetidine ring can be synthesized by reacting an appropriate azetidine precursor with a carbonyl compound.
Coupling reactions: The final step involves coupling the benzo[d]thiazole moiety with the azetidine ring and benzoate ester under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzo[d]thiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]thiazole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives at the chlorobenzo[d]thiazole moiety.
Scientific Research Applications
Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways and interactions due to its complex structure.
Mechanism of Action
The mechanism of action of Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring may enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Azetidine vs. Piperazine/Thiazolidinone
- Azetidinones (e.g., ) are β-lactams with known antibacterial activity, but the target’s azetidine carbonyl group may serve as a hydrolytically stable linker .
Chlorobenzo[d]thiazole vs. Thiadiazole/Thiazole
Biological Activity
Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate is a complex organic compound featuring a thiazole moiety, which has been studied for its potential biological activities. The thiazole ring is known for its diverse pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For example, several derivatives of thiazole have been shown to inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups, such as chlorine, enhances the cytotoxicity of these compounds.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 4-Chlorobenzo[d]thiazole derivative | 1.61 ± 1.92 | Induces apoptosis in cancer cells |
| 2-(3-(4-Chlorophenyl)-6-oxo...) | 24.38 | Inhibits cell proliferation |
| Methyl 4-(3-((4-chlorobenzo...) | TBD | Potentially similar mechanisms as above |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been extensively studied. Certain compounds have demonstrated effectiveness in models of seizure activity, where the thiazole ring contributes to their pharmacological profile.
Case Study:
A study evaluated the anticonvulsant activity of a series of thiazole-based compounds, revealing that those with chlorine substitutions exhibited enhanced efficacy compared to their unsubstituted counterparts. The compound's mechanism involves modulating neurotransmitter systems implicated in seizure activity.
Table 2: Anticonvulsant Activity Data
| Compound Name | Effective Dose (mg/kg) | Model Used |
|---|---|---|
| 4-Chlorophenyl thiazole derivative | 24.38 | Electroshock seizure test |
| Methyl 4-(3-((4-chlorobenzo...) | TBD | Chemically induced seizures |
Acetylcholinesterase Inhibition
Another area of interest is the potential of thiazole derivatives to inhibit acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer’s disease. Compounds with thiazole moieties have shown promising results in enhancing cognitive function by inhibiting AChE activity.
Research Findings:
A study conducted on various thiazole compounds demonstrated that those with specific structural modifications could significantly inhibit AChE, suggesting their potential as therapeutic agents for neurodegenerative diseases.
Table 3: AChE Inhibition Data
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| Thiazole-coupled coumarin | 2.7 | PMC11531508 |
| Methyl 4-(3-((4-chlorobenzo...) | TBD | Ongoing studies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the 4-chlorobenzo[d]thiazol-2-yl moiety with azetidine derivatives via nucleophilic substitution or Mitsunobu reactions. For example, analogous compounds (e.g., thiazole-triazole hybrids) are synthesized using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions, with yields optimized by controlling solvent polarity (e.g., DMF/THF mixtures) and reaction time (4–6 hours at 65°C) . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the final ester product.
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns, e.g., aromatic protons (δ 7.2–8.1 ppm) and azetidine carbonyl signals (δ ~170 ppm) .
- Infrared Spectroscopy (IR) : Stretching frequencies for ester carbonyl (C=O, ~1720 cm) and thiazole C-S bonds (~680 cm) validate functional groups .
- Mass Spectrometry (HRMS) : Exact mass matching (±5 ppm) confirms molecular formula (e.g., CHClNOS).
Q. How should researchers handle safety risks associated with this compound during laboratory synthesis?
- Methodological Answer : The compound’s acute toxicity (Category 4 for oral/dermal/inhalation) mandates strict PPE (gloves, goggles, lab coats) and fume hood use. Storage in airtight containers away from heat/light prevents degradation. Emergency protocols include immediate decontamination with water for dermal exposure and medical consultation for inhalation .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the compound’s binding affinity to biological targets?
- Methodological Answer : AutoDock4 with flexible sidechain docking is ideal for simulating ligand-receptor interactions. For example, redocking experiments with HIV protease (RMSD <2.0 Å) validate protocol accuracy. Parameters include Lamarckian genetic algorithms (150 runs) and grid boxes sized to target active sites (e.g., 60×60×60 Å) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Replace the 4-chlorobenzo[d]thiazole with fluorinated or brominated analogs to assess halogen effects on target binding .
- Linker Optimization : Substitute azetidine with pyrrolidine or piperidine to evaluate ring size impact on conformational flexibility .
- Assay Design : Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify IC values.
Q. What experimental approaches resolve contradictions in stability data under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies (25°C/60% RH, 40°C/75% RH) with HPLC monitoring. For example, pH-dependent hydrolysis of the ester group (t at pH 7.4 vs. 2.0) can be modeled using Arrhenius equations. Buffered solutions (PBS, acetate) at 37°C simulate physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
